Butyl bromoacetate
CAS No.: 18991-98-5
Cat. No.: VC21083261
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18991-98-5 |
---|---|
Molecular Formula | C6H11BrO2 |
Molecular Weight | 195.05 g/mol |
IUPAC Name | butyl 2-bromoacetate |
Standard InChI | InChI=1S/C6H11BrO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 |
Standard InChI Key | NMEGSGKCIWQRDB-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)CBr |
Canonical SMILES | CCCCOC(=O)CBr |
Introduction
Identification and Nomenclature
Chemical Identity
Butyl bromoacetate is precisely identified through several standardized chemical descriptors:
Identifier | Value |
---|---|
CAS Registry Number | 18991-98-5 |
Molecular Formula | C₆H₁₁BrO₂ |
Molecular Weight | 195.05 g/mol |
IUPAC Name | Butyl 2-bromoacetate |
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial contexts:
Structural Identifiers
For computational and database purposes, butyl bromoacetate is represented by the following structural identifiers:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C6H11BrO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 |
InChI Key | NMEGSGKCIWQRDB-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)CBr or O=C(OCCCC)CBr |
Physical Properties
Appearance and Sensory Characteristics
Butyl bromoacetate typically appears as a colorless to pale yellow liquid with a characteristic fruity odor, making it distinguishable in laboratory settings . This olfactory property also contributes to its applications in fragrance formulations.
Basic Physical Properties
The compound exhibits the following fundamental physical properties:
Thermal Properties
The thermal behavior of butyl bromoacetate is characterized by:
Solubility Profile
Butyl bromoacetate demonstrates differential solubility across various solvents:
Chemical Properties and Reactivity
Reactive Centers
Butyl bromoacetate contains two primary reactive centers:
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The carbonyl group (C=O) of the ester function, which can undergo nucleophilic attack leading to transesterification or hydrolysis
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The carbon-bromine bond (C-Br), which participates readily in nucleophilic substitution reactions
Key Reaction Types
The compound participates in several important reaction types:
Nucleophilic Substitution
The bromine atom in butyl bromoacetate serves as an excellent leaving group, facilitating SN2-type nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides . This reactivity makes it valuable as an alkylating agent in organic synthesis.
Hydrolysis
Under basic or acidic conditions, butyl bromoacetate undergoes hydrolysis to yield bromoacetic acid and butanol. The rate of hydrolysis is typically accelerated in basic media compared to acidic conditions.
Transesterification
In the presence of other alcohols and appropriate catalysts, butyl bromoacetate can undergo transesterification to form different bromoacetate esters.
Stability Considerations
Butyl bromoacetate exhibits moderate stability under normal conditions but requires specific storage conditions:
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Sensitive to prolonged exposure to heat and light
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Should be stored in a cool, well-ventilated area to prevent degradation
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May undergo slow hydrolysis when exposed to moisture
Applications and Uses
Chemical Synthesis Applications
Butyl bromoacetate serves as a versatile intermediate in various synthetic processes:
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Functions as an alkylating agent in the preparation of specialized esters, amides, and other derivatives
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Serves as a reagent in the preparation of pharmaceutical compounds
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Used as a building block for the synthesis of complex organic molecules with specific functional group arrangements
Fragrance and Flavor Industries
Due to its fruity odor, butyl bromoacetate finds applications in:
Research and Development
In research laboratories, butyl bromoacetate is employed as:
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A model compound for studying esterification and nucleophilic substitution reactions
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A precursor for synthesizing specialized research chemicals
Thermodynamic and Computed Properties
Standard Thermodynamic Properties
Butyl bromoacetate exhibits the following calculated thermodynamic properties:
Critical Properties
The critical properties of butyl bromoacetate have been computed as:
Property | Value | Reference |
---|---|---|
Critical Temperature (Tc) | 677.47 K | |
Critical Pressure (Pc) | 3581.35 kPa | |
Critical Volume (Vc) | 0.452 m³/kmol |
Temperature-Dependent Properties
The heat capacity of butyl bromoacetate in gas phase varies with temperature as follows:
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